

An In-depth Technical Guide to the Pharmacology and Toxicology of ASP8302

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Compound of Interest

Compound Name: ASP8302
Cat. No.: B12376992

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Abstract

ASP8302 is a novel, orally administered, positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R). It is under investigation for the treatment of underactive bladder (UAB) and other conditions characterized by insufficient M3R activation. As a PAM, **ASP8302** enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M3R, offering a potential for increased tissue selectivity and a wider therapeutic window compared to direct-acting muscarinic agonists. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **ASP8302**, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies, quantitative data presentations, and visualizations of relevant biological pathways and experimental workflows.

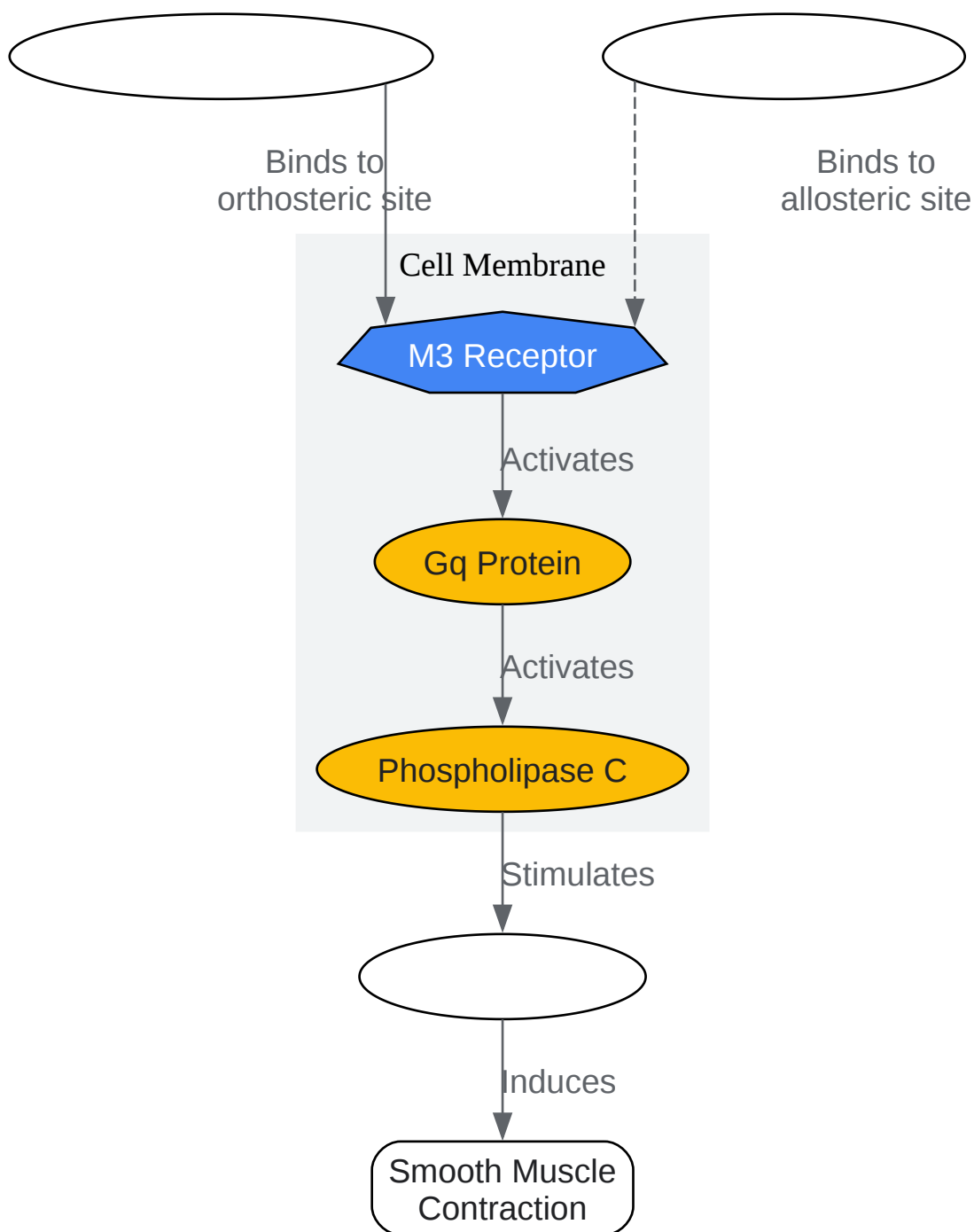
Introduction

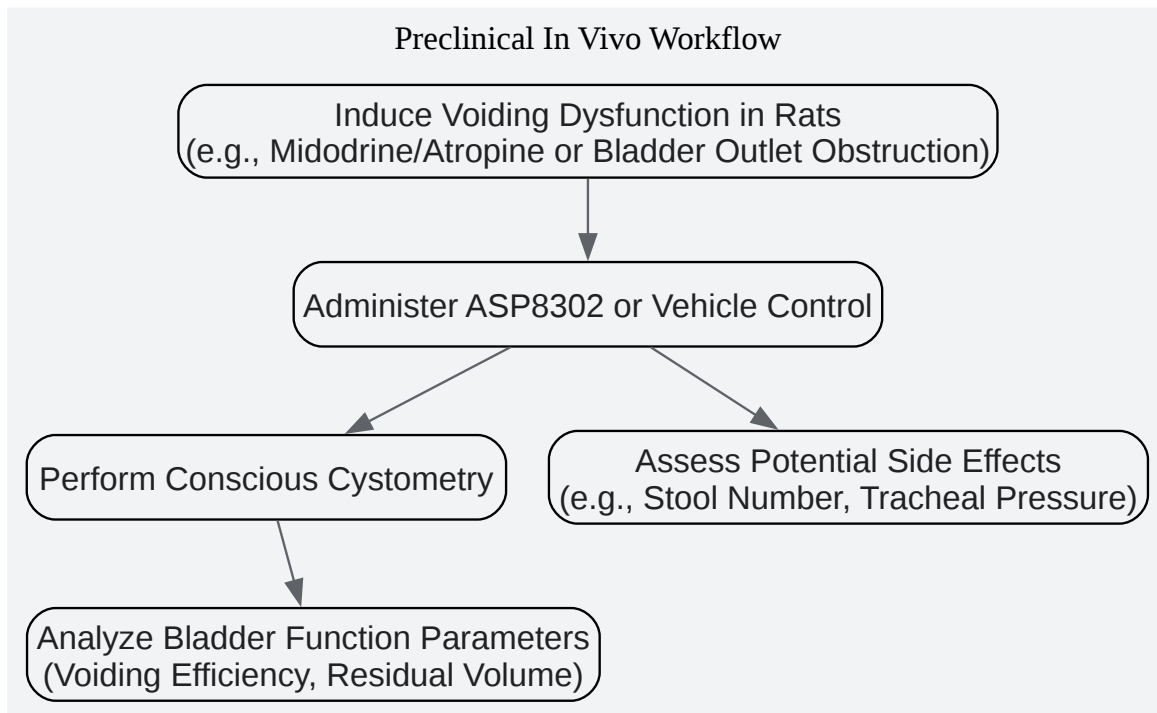
Underactive bladder is a clinical condition characterized by a weak detrusor muscle, leading to incomplete bladder emptying. The muscarinic M3 receptor, a G-protein coupled receptor, plays a crucial role in mediating the contraction of the bladder smooth muscle upon stimulation by acetylcholine. Direct-acting muscarinic agonists have been used to treat UAB, but their utility is often limited by systemic cholinergic side effects. **ASP8302**, by allosterically modulating the M3R, is designed to potentiate the effects of endogenous ACh primarily in the bladder, where and when it is released, potentially minimizing off-target effects.

Pharmacology

Mechanism of Action

ASP8302 is a positive allosteric modulator of the muscarinic M3 receptor.[1][2][3] It binds to a site on the M3R that is distinct from the orthosteric binding site for acetylcholine. This binding potentiates the receptor's response to ACh, resulting in enhanced downstream signaling. In vitro studies have shown that **ASP8302** shifts the concentration-response curve of acetylcholine and other muscarinic agonists to the left, indicating an increased potency of the endogenous ligand in the presence of the modulator.[3]





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- 2. Muscarinic M3 positive allosteric modulator ASP8302 enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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